

The Efficacy of Manganese Sulfate vs. Chelated Manganese Fertilizers: A Comparative Guide

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Compound of Interest		
Compound Name:	Manganese sulfate monohydrate	
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An objective analysis of manganese sulfate and chelated manganese fertilizers, supported by experimental data, to guide researchers, scientists, and agricultural professionals in making informed decisions for optimal crop nutrition and yield.

Manganese (Mn) is a vital micronutrient for plant growth, playing a crucial role in photosynthesis, enzyme activation, and stress resistance. Its availability to plants is highly dependent on soil conditions, particularly pH. To counteract deficiencies, manganese is commonly applied as a fertilizer, primarily in the form of manganese sulfate (MnSO₄) or as a chelated formulation, such as manganese-EDTA (Mn-EDTA). This guide provides a comprehensive comparison of the efficacy of these two forms of manganese fertilizers, drawing on data from various scientific studies.

Performance Comparison: Quantitative Data

The relative effectiveness of manganese sulfate and chelated manganese can vary based on the crop, soil type, and application method. The following tables summarize quantitative data from several studies, offering a comparative overview of their performance.

Table 1: Effect of Manganese Fertilizers on Wheat Yield and Manganese Uptake



Treatment	Application Rate	Grain Yield (kg/ha)	Straw Yield (kg/ha)	Mn Concentrati on in Grain (mg/kg)	Mn Concentrati on in Straw (mg/kg)
Control (No Mn)	-	4,879	8,543	18.80	12.68
MnSO ₄ (Foliar)	0.5% solution (3 sprays)	5,603	9,689	22.41	14.58
Mn-EDTA (Foliar)	12% Mn solution (3 sprays)	5,199	9,058	20.15	13.21
MnCO₃ (Foliar)	1250 ml/ha (2 sprays)	5,596	9,384	21.98	14.12

Data adapted from a 2-year study on wheat in sandy loam soils.[1][2]

Table 2: Comparison of Manganese Fertilizers on Dwarf Dry Bean Yield

Application Method	Application Rate	Grain Yield (kg/ha) - Year 1	Grain Yield (kg/ha) - Year 2
Foliar	0.2%	2783.4	-
Foliar	0.3%	-	3092.1
Foliar	0.2%	2038.8	-
Foliar	0.3%	-	2284.0
Soil	9 mg/kg	2250.6	2315.3
Soil	9 mg/kg	1730.2	1818.7
-	0	1783.1	1914.9
	Method Foliar Foliar Foliar Soil	MethodRateFoliar0.2%Foliar0.3%Foliar0.2%Foliar0.3%Soil9 mg/kgSoil9 mg/kg	Method Rate kg/ha) - Year 1 Foliar 0.2% 2783.4 Foliar 0.3% - Foliar 0.2% 2038.8 Foliar 0.3% - Soil 9 mg/kg 2250.6 Soil 9 mg/kg 1730.2

Data from a study on dwarf dry bean (Phaseolus vulgaris L.).[3]



Table 3: Soybean Yield Response to Foliar Manganese Fertilizers

Treatment	Mn Rate/Acre	Yield (bu/Acre)
Control	0	44.3
Foliar MnSO ₄ (1 application)	1 lb	48.0
Foliar MnSO ₄ (2 applications)	2 lb	46.0
Foliar EDTA (1 application)	16 oz	46.4

^{*} Indicates that the yield was significantly higher than the control yield.[4]

Table 4: Manganese Uptake in Maize from Different Fertilizer Sources

Fertilizer Source	Manganese Uptake (% of control)
Manganese Sulfate	100
Manganese EDTA	71.85
Manganese Oxide	35.16

Data from a study comparing nutrient uptake in maize. The values are relative to Manganese Sulfate for comparison.[5]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Wheat Fertilization Trial

- Objective: To compare the efficacy of foliar-applied manganese sulfate, manganese carbonate, and Mn-EDTA on the yield and manganese uptake of wheat.
- Experimental Design: A two-year field experiment was conducted.
- Crop: Wheat (Triticum aestivum L.)



Fertilizer Treatments:

- Manganese Sulfate (MnSO₄·H₂O, 30.5% Mn): Applied as a 0.5% solution in three separate foliar sprays.[1][2]
- Manganese Carbonate (MnCO₃, 26% Mn): Applied at two levels, 750 and 1250 ml/ha, at two different growth stages.[1][2]
- Manganese-EDTA (12% Mn): Applied as a solution in three separate foliar sprays.[1][2]
- Data Collection:
 - Yield: Grain and straw yields were measured at harvest.
 - Manganese Concentration: Plant samples (grain and straw) were collected, dried, and digested. The manganese concentration was determined using atomic absorption spectrophotometry.[1][2]

Dwarf Dry Bean Fertilization Trial

- Objective: To evaluate the effect of soil and foliar applications of manganese sulfate and Mn-EDTA on the yield of dwarf dry beans.
- Experimental Design: Randomized block design.
- Crop: Dwarf dry bean (Phaseolus vulgaris L.).[3]
- Fertilizer Treatments:
 - Soil Application: Manganese sulfate and Mn-EDTA were applied to the soil at varying rates.
 - Foliar Application: Manganese sulfate and Mn-EDTA were applied as a foliar spray at different concentrations.
- Data Collection:
 - Yield: Grain yield was measured at the end of the growing season.



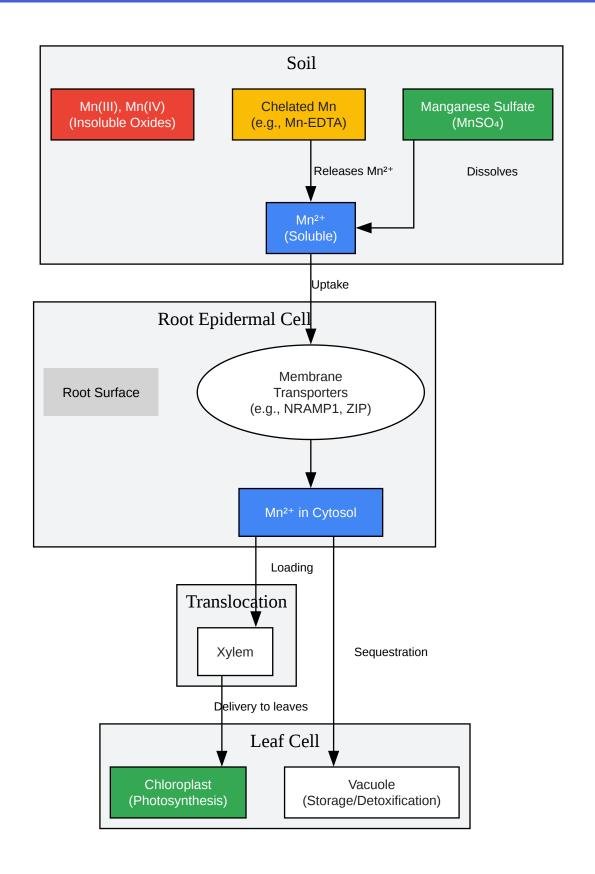
Maize Manganese Uptake Study

- Objective: To assess the efficiency of manganese uptake by maize from different fertilizer sources.
- Experimental Design: Pot experiment.
- Crop: Maize (Zea mays).
- Fertilizer Treatments: Manganese was supplied as manganese sulfate, Mn-EDTA, or manganese oxide.
- Data Collection:
 - Manganese Uptake: Plant tissues were harvested, and the total manganese content was determined to calculate uptake efficiency.[5]

Visualizing Pathways and Processes

To better understand the journey of manganese from the soil to its functional sites within the plant, the following diagrams illustrate key processes.





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Caption: Simplified pathway of manganese uptake and translocation in plants.





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Caption: General workflow for a fertilizer efficacy experiment.

Discussion and Conclusion

The experimental data presented in this guide highlight several key considerations when choosing between manganese sulfate and chelated manganese fertilizers.

For foliar applications, both manganese sulfate and chelated forms can be effective. In the wheat study, both MnSO₄ and a chelated form (MnCO₃) significantly increased grain yield compared to the control, with MnSO₄ showing a slight edge.[1][2] However, in the dwarf dry bean trial, foliar application of Mn-EDTA resulted in higher yields than MnSO₄.[3] This suggests that the optimal choice for foliar application may be crop-specific.

For soil applications, manganese sulfate is often more effective, particularly in certain soil conditions. The study on dwarf dry beans showed significantly lower yields with soil-applied MnSO₄ and Mn-EDTA compared to foliar applications, with MnSO₄ performing better than Mn-EDTA in the soil.[3] This is because in alkaline soils, the chelating agent in Mn-EDTA can be displaced by iron, which is more abundant, rendering the manganese unavailable to the plant. Manganese from MnSO₄, while also susceptible to being tied up in high pH soils, is readily available upon dissolution.

Manganese uptake efficiency can be higher with manganese sulfate. The maize study demonstrated that manganese uptake was greatest from manganese sulfate compared to both Mn-EDTA and manganese oxide.[5] This higher efficiency of uptake from the sulfate form could be attributed to its high solubility and the direct availability of the Mn²⁺ ion for plant absorption.

In conclusion, the choice between manganese sulfate and chelated manganese fertilizers is not straightforward and depends on a variety of factors. For foliar feeding, both can be effective, and crop-specific responses should be considered. For soil application, especially in neutral to alkaline soils, manganese sulfate is often the more reliable and cost-effective option.



Chelated manganese may be more suitable for soilless cultures or in specific soil types where iron competition is less of a concern. Researchers and agricultural professionals should consider the specific crop, soil properties, and application method when selecting a manganese fertilizer to ensure optimal nutrient availability and maximize crop performance.

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